5,8-cis-5,8-Epoxy-13-cis Retinoic Acid (often procured as a mixture of diastereomers under CAS 112018-12-9) is a specialized retinoid derivative with dual utility in pharmaceutical manufacturing and structural biology. In industrial quality control, it serves as a critical, high-purity reference standard for quantifying the oxidative degradation and metabolism of the active pharmaceutical ingredient (API) isotretinoin (13-cis-retinoic acid) [1]. In biochemical research, it is recognized as a potent, reversible orthosteric inhibitor of retinal binding. Discovered via the virtual screening of over 300,000 anionic compounds, it acts as a highly effective pharmacological chaperone that stabilizes mutant G-protein-coupled receptors (GPCRs), specifically rhodopsin, preventing endoplasmic reticulum (ER) retention and promoting proper plasma membrane routing [2].
Substituting 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid with its parent compound (isotretinoin), its all-trans isomer, or positional epoxides (such as 5,6-epoxy-13-cis-retinoic acid) fundamentally compromises both analytical and biological workflows. In API release testing and forced degradation studies, positional isomers exhibit distinct chromatographic retention times and fragmentation patterns; using a generic retinoid standard prevents the precise LC-MS/MS quantification of this specific +16 Da oxidative metabolite . In biochemical screening workflows, generic retinoids like 11-cis-retinal or 13-cis-retinoic acid lack the specific steric geometry required to act as reversible orthosteric chaperones for adRP-linked rhodopsin mutants. The 5,8-epoxy modification specifically alters the binding kinetics in the opsin pocket, allowing it to rescue misfolded proteins (like the T17M mutant) without permanently locking the receptor state—a balance that standard retinoid ligands fail to achieve [1].
In in vitro models of autosomal dominant retinitis pigmentosa (adRP), 13-cis-5,8-epoxyretinoic acid demonstrates highly efficient chaperone activity for rescuing ER-retained rhodopsin mutants. When tested on the T17M mutant, 10 μM of the compound yielded a Pearson Correlation Coefficient (PCC) for colocalization of 0.50 and a RetP1/1D4 membrane localization index of 0.60. In the same assay, the standard benchmark ligand, 9-cis-retinal, achieved lower metrics (PCC of 0.46 and RetP1/1D4 of 0.59) [1].
| Evidence Dimension | Membrane localization rescue of T17M rhodopsin mutant (PCC and RetP1/1D4 indices) |
| Target Compound Data | PCC = 0.50, RetP1/1D4 = 0.60 (at 10 μM) |
| Comparator Or Baseline | 9-cis-retinal (PCC = 0.46, RetP1/1D4 = 0.59) |
| Quantified Difference | 8.6% improvement in PCC colocalization index over the standard benchmark |
| Conditions | In vitro immunofluorescence assay of T17M mutant opsin treated with 10 μM ligand |
Procuring this specific epoxide enables higher-efficiency rescue in high-throughput GPCR folding assays compared to traditional, less stable retinal isomers.
For pharmaceutical quality control, quantifying the specific oxidative degradation of isotretinoin requires exact mass standards. 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid provides a precise molecular weight of 316.44 g/mol, representing a +16 Da mass shift from the parent API isotretinoin (300.44 g/mol) . This defined mass and its specific chromatographic retention time allow it to be distinctly resolved from the parent drug and other positional epoxides (like 5,6-epoxy-13-cis-retinoic acid) during forced degradation studies.
| Evidence Dimension | Molecular mass shift for LC-MS/MS resolution |
| Target Compound Data | 316.44 g/mol (Epoxide metabolite) |
| Comparator Or Baseline | Isotretinoin parent API (300.44 g/mol) |
| Quantified Difference | Exact +16.00 Da mass shift indicating specific mono-oxidation |
| Conditions | Chromatographic and mass spectrometric impurity profiling of retinoid APIs |
Regulatory compliance mandates the use of exact, structurally confirmed impurity standards rather than generic class substitutes to validate API stability and shelf-life.
Identified from a virtual screening library of over 300,000 anionic compounds, 13-cis-5,8-epoxyretinoic acid acts as a reversible orthosteric inhibitor of the retinal binding pocket. Unlike primary amines (e.g., p-phenetidine) that form irreversible or highly stable Schiff base adducts with retinoids, this compound binds reversibly to the opsin pocket [1]. This allows the compound to stabilize the receptor during translation and ER transit, but subsequently dissociate to allow natural chromophore binding at the plasma membrane.
| Evidence Dimension | Binding reversibility in the opsin orthosteric pocket |
| Target Compound Data | Reversible orthosteric binding without covalent Schiff base formation |
| Comparator Or Baseline | Aromatic amines / irreversible adduct formers |
| Quantified Difference | Avoids permanent receptor inactivation, enabling functional rescue |
| Conditions | In silico docking and in vitro competitive binding assays |
Procuring a reversible chaperone is critical for researchers aiming to restore functional, light-responsive GPCRs rather than permanently antagonizing the receptor.
As a direct oxidative metabolite of isotretinoin, this compound is essential for LC-MS/MS and HPLC workflows validating the purity and stability of 13-cis-retinoic acid batches. Procurement of this exact standard ensures compliance with forced degradation and stability-indicating assay requirements .
Due to its superior ability to rescue ER-retained rhodopsin mutants (such as T17M and P23H) compared to 9-cis-retinal, it is the optimal procurement choice for in vitro structural biology assays aimed at correcting inherited conformational diseases like autosomal dominant retinitis pigmentosa (adRP) [1].
Its status as a reversible orthosteric inhibitor makes it highly valuable for researchers mapping the retinal binding pocket of opsins. It allows for the stabilization of the chromophore-free state of the receptor without initiating the phototransduction cascade or forming irreversible covalent adducts [1].